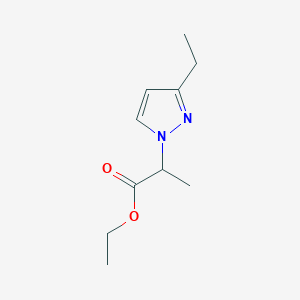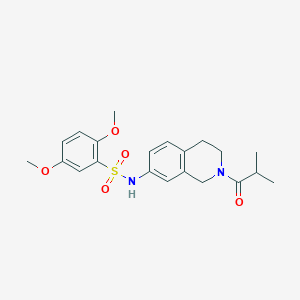![molecular formula C25H16N4OS2 B2770960 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 476641-02-8](/img/structure/B2770960.png)
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in their ring structure. In the case of benzothiazole, these elements are carbon, nitrogen, and sulfur .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused to a thiazole ring. The thiazole ring contains a nitrogen atom and a sulfur atom .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with various aromatic aldehydes .
Applications De Recherche Scientifique
Protection of Zucchini against Viral and Fungal Pathogens
The compound, also known as N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), has been used to protect zucchini (Cucurbita pepo convar. giromontiina) against viral and fungal pathogens . The application of BTHWA led to increased resistance of zucchini towards viral infections . In addition, the activity of BTHWA related to the reduction of infection with the fungal pathogen, powdery mildew, was also investigated .
Reduction of Fusariosis and Increase in Growth and Development of Tulips
BTHWA has also been applied to tulips cultivated in greenhouse conditions . The application of BTHWA provided not only efficient protection against fusariosis but also resulted in the stimulation of the growth and development of tulip plants . This stands in contrast to other results on SAR induction .
Systemic Acquired Resistance (SAR) Induction
The use of inducers of systemic acquired resistance (SAR) is widely described in the literature . BTHWA is one such substance that has important advantages over plant protection products (PPPs) and is often indicated as their alternatives .
Limitation of Infections with Fusarium Oxysporum
N-methoxy-N-methylbenzo(1.2.3)thiadiazole-7-carboxamide, a new derivative of BTH, has a positive effect on tulips manifested by the limitation of infections with fusarium oxysporum sp. tulipea .
Stimulation of the Growth and Development of Plants
According to the collected evidence, both the effects of limiting infections and stimulating the growth and development of the plants were observed for the plants treated with N-methoxy-N-methylbenzo(1.2.3)thiadiazole-7-carboxamide .
Mécanisme D'action
While the specific mechanism of action can vary depending on the exact structure of the benzothiazole derivative, many of these compounds have been found to exhibit biological activity. For example, some benzothiazole derivatives have shown anti-tubercular activity, with inhibitory concentrations compared with standard reference drugs .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4OS2/c1-14-26-22-21(31-14)12-11-19-23(22)32-25(28-19)29-24(30)17-13-20(15-7-3-2-4-8-15)27-18-10-6-5-9-16(17)18/h2-13H,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHJVGSJTATHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane](/img/structure/B2770877.png)

![1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2770879.png)

![3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2770882.png)

![Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2770886.png)
![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2770888.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2770895.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2770896.png)

![3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2770899.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770900.png)